N-[1-(4-methylphenyl)propyl]benzamide
Description
N-[1-(4-Methylphenyl)propyl]benzamide is a benzamide derivative characterized by a propyl chain substituted with a 4-methylphenyl group at the nitrogen atom of the benzamide core. Its molecular formula is C₁₇H₁₉NO, with a molecular weight of 253.34 g/mol. The compound’s structure combines the planar aromatic benzamide moiety with a hydrophobic 4-methylphenylpropyl side chain, influencing its physicochemical properties (e.g., lipophilicity) and biological interactions.
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34g/mol |
IUPAC Name |
N-[1-(4-methylphenyl)propyl]benzamide |
InChI |
InChI=1S/C17H19NO/c1-3-16(14-11-9-13(2)10-12-14)18-17(19)15-7-5-4-6-8-15/h4-12,16H,3H2,1-2H3,(H,18,19) |
InChI Key |
TVPRBBRYMQHNDV-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- In contrast, compounds with thiazole rings (e.g., ) exhibit stronger antimicrobial activity due to heterocyclic electron-rich systems .
- Electron-Withdrawing Groups : Chloro or sulfamoyl substituents (e.g., ) improve metabolic stability and target binding, as seen in antitubercular and anticancer applications .
- Heterocyclic Moieties : Piperidine () or benzimidazole () groups enable interactions with enzymes or receptors, such as kinase inhibition or DNA intercalation .
Physicochemical Properties
- Lipophilicity : this compound (LogP ~3.5, estimated) is more lipophilic than derivatives with polar groups (e.g., sulfamoyl, LogP ~2.1) but less than morpholine-containing analogs () .
- Melting Points : Thiazole-containing benzamides () show higher melting points (200–220°C) due to crystalline packing, whereas alkyl-substituted analogs (e.g., cyclopropylethyl, ) have lower melting points (~150°C) .
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